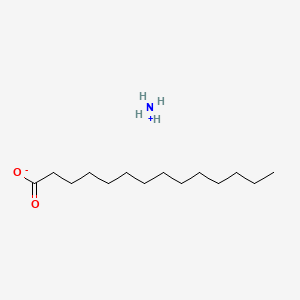

Ammonium myristate

Description

Properties

CAS No. |

16530-71-5 |

|---|---|

Molecular Formula |

C14H28O2.H3N C14H31NO2 |

Molecular Weight |

245.40 g/mol |

IUPAC Name |

azanium;tetradecanoate |

InChI |

InChI=1S/C14H28O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16);1H3 |

InChI Key |

BJOYVZZDDFVLPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis via Neutralization

The most common laboratory synthesis of ammonium myristate involves the neutralization of myristic acid with ammonium hydroxide in an alcoholic solvent medium. The general procedure includes:

- Dissolving myristic acid in an alcohol such as ethanol, methanol, or a mixture of ethanol and butanol.

- Gradual addition of concentrated ammonium hydroxide to the acidic solution under stirring at room temperature.

- Allowing the reaction to proceed for approximately 30 minutes to ensure complete neutralization.

- Cooling the reaction mixture to near 0°C to induce crystallization of ammonium myristate.

- Filtering and washing the crystalline product with ethanol or water.

- Vacuum drying at moderate temperatures (around 30–40°C) to obtain the final ammonium myristate solid.

This method yields high purity products with yields typically in the range of 80–82%, as demonstrated in multiple experimental embodiments where 342 g of myristic acid reacted with ammonium hydroxide in 3.5 L ethanol produced about 295–300 g of ammonium myristate.

Industrial-Scale Neutralization and Crystallization

Industrial preparation closely mirrors laboratory methods but is optimized for scale and efficiency:

- Myristic acid is dissolved in ethanol or other suitable alcohol solvents in large reactors.

- Concentrated ammonium hydroxide is added incrementally with continuous stirring to maintain pH control and ensure complete neutralization.

- The resulting ammonium myristate solution is cooled to promote crystallization.

- Crystals are separated by filtration, washed, and dried under vacuum.

This process achieves chemical purities greater than 99.5% and yields above 80%, making it suitable for commercial production of ammonium myristate for use in cosmetics, emulsifiers, and cleaning agents.

Alternative Gas-Phase Ammonia Neutralization

A variation involves passing ammonia gas directly into a solution of myristic acid dissolved in ethanol:

- Saturation of the solution with ammonia gas at room temperature.

- Stirring for 30 minutes to complete the reaction.

- Cooling and crystallization as per standard protocols.

- Filtration, washing, and drying to isolate ammonium myristate.

This method also achieves comparable yields (around 81.7%) and high purity (above 99.7%).

Experimental and Analytical Data Supporting Preparation

Crystallization and Structural Characterization

X-ray diffraction studies reveal that ammonium myristate crystallizes in specific polymorphic forms depending on solvent and crystallization conditions. Vapor diffusion methods using solvents such as methanol, ethanol, and butanol have been employed to grow crystals suitable for X-ray analysis.

- Crystals obtained from methanol and butanol show distinct thermal behaviors and polymorphic forms (A and B forms).

- Differential Scanning Calorimetry (DSC) reveals phase transitions and melting points characteristic of each polymorph.

- Infrared spectroscopy and hole burning techniques detect subtle conformational changes and relaxation processes within the crystal lattice.

Thermal Analysis

DSC studies indicate:

| Sample Form | Melting Point (°C) | Notable Thermal Features |

|---|---|---|

| Ammonium myristate A | ~82 (lacking small peak) | Variable pre-transition peak depending on sample history |

| Ammonium myristate B | ~82 (small peak present) | Stable pre-transition peak at ~68°C |

The B form is similar to ammonium stearate in thermal behavior and is reproducible over multiple heating cycles, while the A form can anneal to the B form upon temperature cycling.

Yield and Purity Data from Representative Preparations

| Embodiment | Myristic Acid (g) | Solvent (L) | Ammonium Hydroxide (mL) | Yield of Ammonium Myristate (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 342 | 3.5 Ethanol | 182 | 297.7 | 81.0 | 99.62 |

| 2 | 342 | 3.5 Ethanol | 182 | 295.8 | 80.5 | 99.59 |

| 3 (NH3 gas) | 342 | 3.5 Ethanol | Saturated NH3 gas | 300.2 | 81.7 | 99.74 |

Following neutralization, acidification with concentrated hydrochloric acid to pH ~2 allows recovery of myristic acid from ammonium myristate if needed, with yields above 93% and purity near 99.7%.

Summary and Professional Insights

The preparation of ammonium myristate is well-established through neutralization of myristic acid with ammonium hydroxide in alcoholic solvents, followed by crystallization and purification. The process is robust, scalable, and yields high-purity products suitable for industrial applications. Advanced characterization techniques such as X-ray diffraction and DSC provide detailed insights into the polymorphism and thermal behavior of the compound, which are critical for quality control and formulation in end-use applications.

The choice of solvent and crystallization conditions influences the polymorphic form and physical properties of ammonium myristate, highlighting the importance of controlled processing parameters in manufacturing.

Chemical Reactions Analysis

Thermal Decomposition

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal two polymorphic forms (A and B) with distinct thermal profiles :

| Property | Form B | Form A |

|---|---|---|

| Pre-transition Peak (°C) | 68 | Variable (history-dependent) |

| Main Decomposition (°C) | 82 | Not observed |

Heating above 80°C leads to decomposition into myristic acid and ammonia:

Reaction with Strong Acids

Treatment with HCl regenerates myristic acid:

Reaction with Strong Bases

NaOH displaces ammonia gas, confirmed by litmus paper tests :

Hydrolysis in Aqueous Media

In water, ammonium myristate undergoes partial hydrolysis:

The solution is weakly basic due to the slight dominance of myristate’s basicity (pKₐ of myristic acid ≈ 5.5) over ammonium’s acidity (pKₐ ≈ 9.25) .

Infrared Spectroscopy and Structural Insights

Key IR absorption bands for ammonium myristate compared to palmitate and stearate :

| Vibration Mode | Ammonium Myristate (cm⁻¹) | Ammonium Palmitate (cm⁻¹) |

|---|---|---|

| COO⁻ Asymmetric Stretch | 1560–1570 | 1550–1560 |

| COO⁻ Symmetric Stretch | 1400–1420 | 1390–1410 |

| CH₂ Rocking | 720–730 (split) | 720 (single) |

Splitting in CH₂ rocking/twisting modes (e.g., 720–730 cm⁻¹) indicates conformational differences in the myristate chains, attributed to carboxyl group rotations .

Hydrogen Bonding and Crystallography

X-ray diffraction shows hydrogen bonds between ammonium ions and carboxylate oxygens :

| Hydrogen Bond | N–H···O Distance (Å) | Angle (°) |

|---|---|---|

| N–H31···O1 | 1.79 | 179.4 |

| N–H33···O2 | 1.95 | 160.0 |

These interactions stabilize the triclinic subcell structure (space group P2₁/n), with myristate exhibiting greater disorder in hydrogen bonding compared to palmitate .

Polymorphism and Phase Behavior

Crystallization conditions (e.g., solvent: methanol vs. butanol) yield distinct polymorphs:

-

Form B : Stable, with DSC profiles resembling ammonium stearate .

-

Form A : Metastable, showing history-dependent thermal transitions .

Comparative Reactivity

Ammonium myristate’s reactivity differs from longer-chain analogs (e.g., stearate) due to:

Scientific Research Applications

Agricultural Applications

Herbicide Formulation

Ammonium myristate has been studied for its effectiveness as a herbicide. Research indicates that formulations containing ammonium myristate exhibit significant herbicidal activity against various weed species. A study demonstrated that a liquid spray herbicide with a pH of 4.33 was more effective in controlling weed growth compared to other formulations .

Biological Fertilizer

In the context of agroforestry, ammonium myristate has been shown to promote the growth of arbuscular mycorrhizal fungi (AMF), which enhance plant nutrient uptake and resistance to environmental stresses. The addition of exogenous lipids, such as potassium myristate, was found to facilitate AMF colonization in plants, leading to improved growth and yield under nutrient-poor conditions .

| Application | Effectiveness | References |

|---|---|---|

| Herbicide | Effective against various weeds | |

| Biological Fertilizer | Enhances plant growth and nutrient uptake |

Cosmetic Applications

Emollient Properties

Ammonium myristate is utilized in cosmetic formulations for its emollient properties. It acts as a skin-conditioning agent, improving the texture and moisture retention of skin care products. Its ability to enhance the absorption of active ingredients makes it valuable in topical formulations .

Formulation Stability

In cosmetic science, ammonium myristate contributes to the stability of emulsions. The compound can help maintain the integrity of formulations containing oil extracts from various plants known for their therapeutic properties. Studies have shown that emulsions containing ammonium myristate are stable and non-irritating, making them suitable for sensitive skin applications .

| Application | Functionality | References |

|---|---|---|

| Emollient | Improves skin texture and moisture retention | |

| Stabilizer | Enhances emulsion stability |

Pharmaceutical Applications

Drug Delivery Systems

Ammonium myristate is being explored as a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its surfactant properties allow it to facilitate the transport of therapeutic agents across biological membranes .

Antimicrobial Activity

Research has indicated that ammonium myristate exhibits antimicrobial properties, making it a potential candidate for use in topical antimicrobial formulations. Its efficacy against various pathogens suggests its utility in wound care products and other pharmaceutical applications where infection control is critical .

| Application | Benefit | References |

|---|---|---|

| Drug Delivery | Enhances solubility and bioavailability | |

| Antimicrobial | Effective against various pathogens |

Case Study 1: Herbicidal Efficacy

A study conducted on the herbicidal efficacy of ammonium myristate revealed that formulations with optimal pH levels significantly reduced weed mortality rates compared to control groups. The results highlighted the potential for developing environmentally friendly herbicides utilizing ammonium myristate as a key ingredient.

Case Study 2: Cosmetic Formulation Development

In a formulation study involving herbal oil extracts, the incorporation of ammonium myristate resulted in stable emulsions with enhanced skin-soothing properties. The formulation was evaluated for skin irritation and wound healing efficacy in vivo, demonstrating promising results for cosmetic applications.

Mechanism of Action

The mechanism of action of ammonium myristate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. These interactions are crucial in its applications as a surfactant and emulsifying agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Spectroscopic Differences Among Ammonium Carboxylates

Key Findings :

- Chain length influences packing density and spectroscopic behavior. The shorter C14 chain in ammonium myristate induces conformational flexibility, leading to IR band splitting and polymorphic forms .

- Potassium myristate, while structurally similar, exhibits distinct herbicidal activity due to cation-dependent interactions with plant cell membranes .

Functional Comparisons

Physicochemical Properties

- Liquid Crystal Formation : Ammonium myristate forms shear-thinning mesophases, with viscosity profiles distinct from longer-chain carboxylates due to reduced van der Waals interactions .

- Extraction Efficiency: Supercritical fluid extraction (SFE) recovers faradiol myristate esters at 100% yield vs. 10–23% for ultrasound-assisted methods, emphasizing its preference for non-polar environments .

Application-Specific Comparisons

Table 2: Herbicidal Efficacy of Ammonium and Potassium Carboxylates

| Compound | Weed Inhibition (%) | Moss Inhibition (%) | pH | Conductivity (μS/cm) |

|---|---|---|---|---|

| Ammonium Myristate | 85 ± 3 | 78 ± 4 | 8.2 | 450 |

| Ammonium Laurate | 72 ± 5 | 65 ± 6 | 8.5 | 520 |

| Potassium Myristate | 92 ± 2 | 88 ± 3 | 9.0 | 600 |

Notes:

Critical Insights and Limitations

- Structural Plasticity : The unique polymorphism of ammonium myristate enables tailored applications in drug delivery and material science but complicates reproducibility in synthetic workflows .

- Biological vs. Synthetic Contexts : While myristate moieties enhance bioactivity in compounds like bengamides, free ammonium myristate primarily serves as a surfactant or herbicide, reflecting divergent structure-function relationships .

- Analytical Challenges : Differences between natural myristate (e.g., in HSA binding) and synthetic analogs (e.g., azidomyristate) limit cross-study comparisons .

Biological Activity

Ammonium myristate, the ammonium salt of myristic acid, has garnered attention for its diverse biological activities, particularly in fungal metabolism and potential applications in various fields such as cosmetics and pharmaceuticals. This article presents an in-depth analysis of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Ammonium myristate (C14H29NO2) is characterized by its long hydrocarbon chain and an amine functional group. It forms crystalline structures that have been studied using techniques like X-ray diffraction, revealing insights into its packing and stability under varying conditions. The crystal structures of ammonium myristate exhibit distinct properties compared to other fatty acid salts, such as ammonium palmitate and stearate, which are important for understanding its biological interactions .

Energy Source for Arbuscular Mycorrhizal Fungi

Recent studies have highlighted the role of ammonium myristate as a significant energy source for arbuscular mycorrhizal (AM) fungi. In a study evaluating its effects on the AM fungus Rhizophagus irregularis, it was found that the application of myristate resulted in a 2.4-fold increase in ATP production compared to controls without myristate . This elevation in ATP indicates that myristate serves not only as a carbon source but also enhances respiratory processes within the fungi.

Key Findings:

- ATP Production: Increased by 2.4 times with myristate supplementation.

- Gene Expression: Myristate activated genes involved in β-oxidation, gluconeogenesis, and the TCA cycle .

- Protein Modification: Myristate is involved in protein N-myristoylation, crucial for various cellular functions including signal transduction and protein phosphorylation .

Table: Summary of Biological Effects of Ammonium Myristate

Toxicological Studies

Toxicological assessments indicate that ammonium myristate is generally considered safe for use in cosmetics and pharmaceuticals. Acute toxicity studies on rats revealed minimal adverse effects upon oral and dermal exposure, suggesting that it can be used safely as an ingredient in topical formulations .

Cosmetic Applications

Ammonium myristate has been evaluated for its role as an emulsifying agent in cosmetic formulations. In clinical tests, it showed low irritation potential when applied to human skin, indicating its suitability for sensitive formulations . This safety profile makes it a valuable ingredient in products designed for prolonged skin contact.

Q & A

Q. What are the established methods for synthesizing ammonium myristate, and how can purity be validated?

Ammonium myristate is typically synthesized via neutralization of myristic acid with ammonium hydroxide. Key parameters include molar ratios, reaction temperature (25–35°C), and purification steps (e.g., recrystallization). Purity validation involves:

Q. How can researchers ensure reproducibility in ammonium myristate-based colloidal systems?

Reproducibility requires strict control of:

- Surfactant concentration (e.g., 1–5 wt% in aqueous phases).

- Temperature during phase transitions, as shown in shear stress vs. shear rate studies (e.g., 25–45°C) .

- Ionic strength , which affects micelle formation. Use conductivity measurements to monitor counterion effects .

Q. What analytical techniques are recommended for characterizing ammonium myristate in complex matrices?

- GC/MS : Derivatize with MSTFA + TMCS to enhance volatility, using methyl myristate as an internal standard .

- NMR spectroscopy : ¹H-NMR (δ 0.88 ppm for terminal CH₃, δ 1.25 ppm for -(CH₂)₁₂-) and ¹³C-NMR for carbon chain verification .

- TGA/DSC to study thermal stability and decomposition profiles .

Advanced Research Questions

Q. How does ammonium myristate modulate protein-ligand interactions in spectroscopic studies?

In UV-vis and circular dichroism (CD) titrations, ammonium myristate competes with heme for binding sites on human serum albumin (HSA). Methodological considerations:

- Use denaturing conditions (e.g., 1.0 M guanidinium chloride) to isolate myristate-specific binding effects.

- Analyze data with Scatchard plots to determine binding constants (Kd ~10⁻⁶ M) .

Q. What experimental designs optimize enzymatic synthesis of ammonium myristate derivatives?

For lipase-catalyzed esterification (e.g., tris(2-hydroxypropyl)ammonium myristate):

- Response Surface Methodology (RSM) to optimize parameters:

Q. How do rheological properties of ammonium myristate vary with temperature in mesophases?

Rheometry data (shear rate vs. shear stress) reveals:

- Shear-thinning behavior at 25°C (non-Newtonian fluid).

- Transition to Newtonian flow above 40°C due to disrupted lamellar structures.

- Critical parameters: storage modulus (G') > loss modulus (G'') below 35°C, indicating viscoelasticity .

Q. How can contradictions in literature data on ammonium myristate’s critical micelle concentration (CMC) be resolved?

Discrepancies arise from:

- Ionic strength variations : Use standardized buffers (e.g., 10 mM phosphate, pH 7.0).

- Technique-dependent measurements : Compare conductometric (CMC ~1.2 mM) vs. fluorescence probe (CMC ~1.5 mM) results.

- Temperature control : CMC decreases by ~0.1 mM/°C with rising temperature .

Methodological Notes

- Avoid commercial sources : Use certified reference materials (e.g., NG-S56-1G) for calibration .

- Data validation : Cross-reference NIST databases for spectral matches and purity thresholds .

- Ethical reporting : Disclose conflicts in replicate studies (e.g., CMC variations) using transparent statistical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.